N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine
Description
Properties
CAS No. |
135098-47-4 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(2-benzylpyrazol-3-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,13(18)19)16-12-8-9-15-17(12)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3,(H,18,19) |
InChI Key |
IZEJLUVTWHHDJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid typically involves the reaction of 1-benzyl-1H-pyrazol-5-amine with diethyl 2-(1-ethoxyethylidene)malonate. The reaction is carried out under nitrogen atmosphere at a temperature of 120°C for 12 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine, exhibit significant anti-inflammatory activity. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammation. For instance, several studies have documented the effectiveness of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) in managing conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
this compound has also shown promise in anticancer applications. Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds containing the pyrazole moiety have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, certain pyrazole derivatives have demonstrated significant activity against prostate cancer cell lines by acting as androgen receptor antagonists .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its therapeutic efficacy. The presence of the benzyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Additionally, modifications on the pyrazole ring can lead to variations in biological activity. For instance, substituents at different positions on the pyrazole ring have been shown to influence the compound's potency against specific targets such as cyclooxygenase and various kinases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, evaluated their effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential. The study highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing off-target effects .
Case Study 2: Inhibition of Cyclooxygenase
In another investigation focused on anti-inflammatory activity, this compound was tested for its ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. The compound showed selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects commonly associated with traditional NSAIDs. This selectivity was attributed to specific interactions between the compound's functional groups and the active site of COX-2 .
Comparative Data Table
| Compound Name | Activity Type | IC50/EC50 Values | Target/Mechanism |
|---|---|---|---|
| This compound | Anticancer | ~3 µM (MCF7) | Apoptosis induction via kinase inhibition |
| This compound | Anti-inflammatory | ~0.5 µM (COX-2) | Selective COX-2 inhibition |
| Pyrazole derivative X | Anticancer | ~10 µM (A549) | Androgen receptor antagonism |
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-1H-pyrazol-5-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Pyridazine Derivatives
3-Methylpyridazine (C₅H₆N₂) and 4-Methylpyridazine (C₅H₆N₂) are six-membered diazine analogues with methyl substituents. Key differences from the target compound include:
- Ring System : Pyridazine (6-membered, two adjacent nitrogen atoms) vs. pyrazole (5-membered, two adjacent nitrogens).
- Substituents: Simple methyl groups vs. the target’s benzyl and amino acid moieties.
- Applications: No specialized uses cited for pyridazines, unlike the environmental focus of the target compound .
Deuterated Pyridine
2-Methyl-d3-pyridine (CD₃C₅H₄N) is a deuterated variant of methylpyridine. Differences include:
- Isotopic Labeling : Deuterium substitution enhances stability in mass spectrometry or NMR studies, contrasting with the target’s environmental role .
- Molecular Weight : Higher MW (96.14 vs. ~94 for pyridazines) due to deuterium .
Physicochemical and Economic Comparison
The table below summarizes key properties of N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine and related compounds:
*Measured at 15 mmHg.
Key Observations:
Solubility : The target’s toluene solubility (50 mg/L) suggests moderate partitioning behavior, advantageous for environmental sample preparation. Pyridazines lack solubility data but exhibit higher boiling points (e.g., 214°C for 3-Methylpyridazine), implying stronger intermolecular forces .
Cost : The target is priced competitively (JPY6,000/mL) compared to pyridazines, which range from JPY8,100/5g to JPY25,000/5mL, reflecting differences in synthesis complexity and demand .
Structural Complexity: The target’s benzyl and amino acid substituents enhance steric bulk and polarity, likely influencing its environmental analysis utility compared to simpler methyl-substituted analogues.
Research Implications and Limitations
- Gaps in Data : Molecular weight, exact synthesis routes, and biological activity data for this compound are absent in the evidence, limiting mechanistic insights.
- Pyridazine vs. Pyrazole : The pyrazole core’s smaller ring size and nitrogen positioning may enhance metabolic stability compared to pyridazines, but direct comparative studies are needed.
Biological Activity
N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the benzyl group and the methylalanine moiety contributes to its unique chemical behavior, allowing it to interact with various biological targets.
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition and modulation of cell signaling pathways . Research indicates that compounds with similar structures can inhibit mTORC1 activity, leading to altered autophagy processes in cancer cells. This disruption of autophagic flux is crucial for the therapeutic efficacy against tumors that exploit autophagy for survival under metabolic stress conditions .
Anticancer Properties
Studies have shown that derivatives of pyrazole, including this compound, exhibit anticancer activity . For instance, related compounds have demonstrated submicromolar antiproliferative effects on various cancer cell lines, including pancreatic (MIA PaCa-2) and breast cancers (MCF-7) . The compound's ability to inhibit mTORC1 not only reduces cell proliferation but also enhances autophagic processes at basal levels while impairing them under nutrient-replete conditions.
Enzyme Inhibition
This compound has been investigated for its role in inhibiting specific enzymes involved in inflammatory pathways. The compound may interact with enzymes such as cyclooxygenase or lipoxygenase, potentially leading to reduced inflammatory responses . This property suggests therapeutic applications beyond oncology, extending into areas like anti-inflammatory treatments .
Summary of Biological Activities
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Pancreatic Cancer Study : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed significant reduction in mTORC1 activity and increased autophagy markers in pancreatic cancer cells. This highlights the potential of pyrazole derivatives as targeted therapies in aggressive cancer types .
- Inflammation Model : In a murine model of inflammation, compounds similar to this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. This suggests a promising avenue for further exploration in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-Benzyl-1H-pyrazol-5-yl)-2-methylalanine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Synthesize the pyrazole core via condensation of hydrazine derivatives with α,β-unsaturated ketones, as demonstrated in pyrazole derivative synthesis . Adjust substituents using benzyl groups at the N1 position.
- Step 2 : Couple the pyrazole intermediate with 2-methylalanine via amide or urea linkages. Catalytic methods (e.g., EDC/HOBt coupling) are preferred for minimizing racemization .
- Optimization : Screen solvents (DMF, THF), temperatures (0–60°C), and catalysts (Pd, Cu) to improve yields. Monitor progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry of the pyrazole ring and benzyl substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and impurity profiling .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; gradient elution with acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can structural modifications to the benzyl or pyrazole moieties improve target engagement in biological assays?
- Methodological Answer :
- SAR Strategy : Replace the benzyl group with substituted aryl/heteroaryl groups (e.g., 4-fluorobenzyl) to evaluate steric/electronic effects on receptor binding .
- Pyrazole Optimization : Introduce electron-withdrawing groups (e.g., nitro, CF) at the pyrazole C3/C5 positions to modulate solubility and metabolic stability .
- Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves to quantify potency improvements .
Q. What strategies resolve low yields during the coupling of 2-methylalanine to the pyrazole scaffold?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amino group of 2-methylalanine with Boc or Fmoc to prevent side reactions .
- Catalysis : Employ coupling agents like HATU or DCC with DMAP for enhanced efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, Ki) and adjust for differences in experimental protocols .
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography or 2D NMR .
Q. What advanced analytical methods detect trace impurities or stereochemical inconsistencies in the final compound?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers of 2-methylalanine .
- LC-MS/MS : Identify low-abundance impurities (e.g., dealkylated byproducts) with tandem mass spectrometry .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may confound bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
